N-(propan-2-yl)-2-propylaniline
Description
N-(propan-2-yl)-2-propylaniline is a substituted aniline derivative featuring a propyl group at the ortho position (2-position) of the benzene ring and an isopropyl group (propan-2-yl) attached to the nitrogen atom. This dual substitution pattern imparts unique steric and electronic properties, distinguishing it from simpler aniline derivatives.
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-propan-2-yl-2-propylaniline |
InChI |
InChI=1S/C12H19N/c1-4-7-11-8-5-6-9-12(11)13-10(2)3/h5-6,8-10,13H,4,7H2,1-3H3 |
InChI Key |
XIFDTNDLTCYGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1NC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-2-propylaniline typically involves the alkylation of aniline with propan-2-yl and propyl halides. One common method is the reaction of aniline with propan-2-yl bromide and propyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where aniline is reacted with the appropriate alkyl halides in the presence of a phase-transfer catalyst. This method ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)-2-propylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-(propan-2-yl)-2-propylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-2-propylaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Properties
The table below compares key molecular features of N-(propan-2-yl)-2-propylaniline with related aniline derivatives:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Substituents |
|---|---|---|---|---|
| This compound | C₁₂H₂₀N | 178.2 | Not available | 2-propyl (ring), N-isopropyl |
| N,N-Diisopropylaniline | C₁₂H₁₉N | 177.29 | 4107-98-6 | N,N-diisopropyl |
| 2-Propylaniline | C₉H₁₃N | 135.2 | Not available | 2-propyl (ring) |
| N-Isopropylaniline | C₉H₁₃N | 135.2 | 314054-22-3 | N-isopropyl |
Key Observations:
Substituent Position :
- The target compound combines ring substitution (2-propyl) with N-alkylation (isopropyl), whereas N,N-diisopropylaniline has dual N-substituents .
- 2-Propylaniline and N-isopropylaniline are positional isomers with identical formulas but distinct substitution patterns .
This contrasts with N,N-diisopropylaniline, where dual N-substituents further increase steric bulk .
Electronic Effects :
- The ortho-propyl group on the benzene ring may exert electron-donating effects via inductive mechanisms, influencing electrophilic substitution reactions.
Physicochemical and Functional Differences
Solubility and Boiling Points:
- 2-Propylaniline and N-isopropylaniline (both C₉H₁₃N) may exhibit higher volatility compared to the target compound due to their smaller size .
Biological Activity
N-(propan-2-yl)-2-propylaniline, an organic compound classified as an aniline derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article examines the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHN and a molecular weight of approximately 177.29 g/mol. Its structure features a propan-2-yl group and a propyl group attached to the nitrogen atom of the aniline structure. This unique substitution pattern contributes to its distinct chemical properties and biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Antifungal Activity : Preliminary investigations suggest that this compound also demonstrates antifungal properties, potentially inhibiting fungal growth by interfering with cell wall synthesis or function.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways crucial for microbial survival.
- Receptor Modulation : It may interact with various receptors in biological systems, modulating their activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Diisopropylethylamine | Tertiary amine with similar alkyl groups | Different chemical reactivity due to tertiary nitrogen |
| Diisopropylamine | Secondary amine with similar alkyl groups | Varying reactivity compared to this compound |
| N,N-Dimethylaniline | Aniline derivative with different alkyl groups | Exhibits different physical and chemical properties |
This compound stands out due to its specific substitution pattern, which imparts distinct chemical properties not found in these similar compounds. Its unique structure allows it to engage in specific reactions and exhibit particular biological activities that differentiate it from others.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results indicated that the compound displayed notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those of commonly used antibiotics, suggesting its potential as a novel antimicrobial agent.
Study 2: Antifungal Activity
Another research effort focused on the antifungal properties of this compound against Candida albicans. The study revealed that the compound inhibited fungal growth effectively, with a calculated IC50 value indicating strong antifungal activity. Mechanistic studies suggested that the compound interfered with ergosterol biosynthesis, a critical component of fungal cell membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
